molecular formula C6H12O5S B12697447 5-Thio-beta-D-glucopyranose CAS No. 37850-98-9

5-Thio-beta-D-glucopyranose

Cat. No.: B12697447
CAS No.: 37850-98-9
M. Wt: 196.22 g/mol
InChI Key: KNWYARBAEIMVMZ-VFUOTHLCSA-N
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Description

5-Thio-beta-D-glucopyranose is a derivative of D-glucopyranose, where the hydroxyl group at the anomeric carbon (C1) is replaced by a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of protective groups such as tert-butyldimethylsilyl and benzoyl to protect the 3-OH group . The thiol group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for 5-Thio-beta-D-glucopyranose are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Thio-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Conditions for thiol-Michael addition typically involve a base catalyst and an electrophilic alkene.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioether derivatives.

Mechanism of Action

The mechanism of action of 5-Thio-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thio-beta-D-glucopyranose is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for various applications, particularly in medicinal chemistry and enzyme studies.

Properties

CAS No.

37850-98-9

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

KNWYARBAEIMVMZ-VFUOTHLCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](S1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(S1)O)O)O)O)O

Origin of Product

United States

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